molecular formula C20H12O B196084 9-Hydroxybenzo[a]pyrene CAS No. 17573-21-6

9-Hydroxybenzo[a]pyrene

Cat. No. B196084
CAS RN: 17573-21-6
M. Wt: 268.3 g/mol
InChI Key: OBBBXCAFTKLFGZ-UHFFFAOYSA-N
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Description

9-Hydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene . It has a molecular formula of C20H12O and a molecular weight of 268.3 g/mol . It is also known by other synonyms such as benzo[a]pyren-9-ol, 9-Hydroxy Benzopyrene, and others .


Synthesis Analysis

The synthesis of 9-Hydroxybenzo[a]pyrene has been reported in several studies . One of the indirect methods of pyrene synthesis involves the tetrahydropyrene (THPy) approach, which allows the performance of electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene .


Molecular Structure Analysis

The molecular structure of 9-Hydroxybenzo[a]pyrene consists of five fused aromatic rings . The InChI and Canonical SMILES representations provide a detailed description of its molecular structure .


Physical And Chemical Properties Analysis

9-Hydroxybenzo[a]pyrene has a molecular weight of 268.3 g/mol and a XLogP3 value of 5.8, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Metabolic Activation and DNA Binding

9-Hydroxybenzo[a]pyrene has been extensively studied for its role in metabolic activation and binding to DNA. Studies reveal that its metabolites bind significantly to DNA, a process that is affected by different cellular constituents and nuclear metabolism. This binding is critical in understanding the interaction of 9-hydroxybenzo[a]pyrene with genetic material, with implications for understanding mutagenic and carcinogenic processes (Guenthner, Jernström, & Orrenius, 1979; Lubet, Capdevila, & Prouoh, 1979).

Role in Mutagenicity

Research indicates that 9-hydroxybenzo[a]pyrene is more effective as a pre-mutagen than benzo(a)pyrene itself. It is metabolically activated to moieties that alkylate exogenous DNA, suggesting its significant role in mutagenesis (Ribeiro, Kirkby, Hirom, & Millburn, 1986; Owens, Koteen, & Legraverend, 1979).

Influence on Carcinogenicity

Several studies have examined the carcinogenic potential of 9-hydroxybenzo[a]pyrene and its derivatives. Notably, some phenols of benzo(a)pyrene, including 9-hydroxybenzo(a)pyrene, were found not to be carcinogenic to mouse skin. This insight is crucial for understanding the carcinogenic pathways and potential of various benzo(a)pyrene derivatives (Kapitulnik, Levin, Yagi, Jerina, & Conney, 1976).

Interaction with Cellular Components

The interaction of 9-hydroxybenzo[a]pyrene with various cellular components, such as nucleophiles and DNA, is critical in understanding its behavior in biological systems. The binding of its metabolites to DNA is influenced by the presence of cellular nucleophiles, indicating a selective trapping mechanism in cellular environments (Guenthner, Jernström, & Orrenius, 1980).

Safety And Hazards

9-Hydroxybenzo[a]pyrene should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and inhalation . It’s recommended to use only outdoors or in a well-ventilated area .

Future Directions

Future research on 9-Hydroxybenzo[a]pyrene could focus on its degradation, especially in the context of the development of “omics” approaches . Additionally, more studies are needed to better understand its mechanism of action on toxic pathways .

properties

IUPAC Name

benzo[a]pyren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBBXCAFTKLFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170012
Record name 9-Hydroxybenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxybenzo[a]pyrene

CAS RN

17573-21-6
Record name 9-Hydroxybenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17573-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxybenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxybenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Hydroxybenzo[a]pyrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
645
Citations
HWS King, MH Thompson… - International Journal of …, 1976 - Wiley Online Library
A study of the liver microsome‐mediated binding to added DNA of the phenol metabolites of benzo (a)‐pyrene (BP‐OH) and of 7,8‐dihydro‐7,8‐dihydroxybenzo (a)pyrene (BP‐7,8‐diol…
Number of citations: 100 onlinelibrary.wiley.com
RA Lubet, J Capdevila… - International Journal of …, 1979 - Wiley Online Library
A rat liver microsome‐mediated bacterial mutagenicity test showed 9‐hydroxybenzo (a) pyrene to be significantly more effective as a pre‐mutagen than benzo (a) pyrene. Experiments …
Number of citations: 26 onlinelibrary.wiley.com
IS Owens, C Legraverend, O Pelkonen - Biochemical pharmacology, 1979 - Elsevier
In the presence of NADPH and microsomes from 3-methylcholanthrene-treated C57BL/6N mice, [ 3 H]3-OH-benzo[a]pyrene is metabolized to reactive intermediates which covalently …
Number of citations: 30 www.sciencedirect.com
TM Guenthner, B Jernström, S Orrenius - Carcinogenesis, 1980 - academic.oup.com
The binding to DNA of products resulting from the further activation of trans-7,8-dlhydroxy-7,8-dlhydrobenzo(a)pyrene and 9-hydroxybenzo(a)pyrene was studied in several incubation …
Number of citations: 25 academic.oup.com
B Moorthy, K Randerath - Archives of toxicology, 1996 - Springer
We recently reported that co-administration to female mice of tamoxifen or 4-hydroxytamoxifen (4-OH-tamoxifen) with pentachlorophenol (PCP), but not with 2,6-dichloro-4-nitrophenol (…
Number of citations: 35 link.springer.com
CLJ Li, MO James - Toxicological Sciences, 2000 - academic.oup.com
The pharmacokinetics of [ 3 H]-9-hydroxybenzo[a]pyrene (9-OH-BaP), a highly lipophilic primary metabolite of benzo(a)pyrene, were examined after intrapericardial (iv) or oral doses of …
Number of citations: 13 academic.oup.com
RA Prough, J Capdevila, RA Lubet - 1979 - portlandpress.com
The metabolic activation of benzo [a] pyrene has commonly been studied by using two biological end points: induction of mutagenesis in prokaryotes (Wood et al., 1975) or eukaryotes (…
Number of citations: 3 portlandpress.com
JA Robertson, M Nordenskjöld, B Jernström - Carcinogenesis, 1984 - academic.oup.com
Unlabelled 9-hydroxybenzo[a]pyrene (9-OH-BP) was incubated with a microsomal metabolic system and plasmid Col E1 DNA that had been radiolabelled by nick-translation with a …
Number of citations: 12 academic.oup.com
CJ Moore, GA McClusky, SM Fischer… - …, 1980 - academic.oup.com
The rates of metabolism of the carcinogenic 2-hydroxybenzo[a]pyrene (2-OH-B[a]P) and the noncarcinogenic 3- and 9-hydroxybenzo[a]pyrenes in cultured cell systems have been …
Number of citations: 6 academic.oup.com
JK Selkirk, RG Croy, HV Gelboin - Cancer Research, 1976 - AACR
The separation of ten isomeric benzo(a)pyrene phenols has been accomplished by the use of high-pressure liquid chromatography utilizing a newly developed recycling technique and …
Number of citations: 79 aacrjournals.org

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